8-Br-ATP
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Overview
Description
8-Bromoadenosine-5’-triphosphate (8-Br-ATP) is an analogue of adenosine-5’-triphosphate (ATP) in which the hydrogen in position 8 of the nucleobase is replaced by bromine . This modification alters the syn/anti ratio of the molecule, making it useful for receptor mapping studies and as a starting structure for 8-modified ATP derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromoadenosine-5’-triphosphate can be synthesized by brominating adenosine-5’-triphosphate. The bromination reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 8th position of the adenine moiety .
Industrial Production Methods: Industrial production of 8-Bromoadenosine-5’-triphosphate involves large-scale bromination reactions followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels . The compound is usually stored as an aqueous solution of the sodium salt to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoadenosine-5’-triphosphate undergoes various chemical reactions, including hydrolysis and substitution reactions. It is a poor substrate for fast skeletal myosin isoforms but can still participate in chemo-mechanical conversion processes .
Common Reagents and Conditions: Common reagents used in reactions involving 8-Bromoadenosine-5’-triphosphate include calcium ions, which are essential for activating muscle fibers in studies . The compound is often used in aqueous solutions under physiological conditions to mimic biological environments .
Major Products Formed: The major products formed from the hydrolysis of 8-Bromoadenosine-5’-triphosphate include adenosine diphosphate (ADP) and inorganic phosphate (Pi), similar to the hydrolysis of ATP .
Scientific Research Applications
8-Bromoadenosine-5’-triphosphate is widely used in scientific research due to its unique properties. It is employed in receptor mapping studies to investigate the binding sites of ATP on various receptors and enzymes . In biology, it is used to study the contractility of skeletal muscle fibers and the chemo-mechanical conversion process of myosin motors . In medicine, it serves as a tool to explore the mechanisms of ATP analogues in cellular processes . Additionally, it is used in the development of 8-modified ATP derivatives for various industrial applications .
Mechanism of Action
8-Bromoadenosine-5’-triphosphate exerts its effects by binding to ATP receptors and enzymes, altering their activity. The bulky bromine group at the 8th position of the adenine moiety forces the molecule into a syn conformation, which affects its interaction with the nucleotide-binding pocket of myosin motors . This alteration can lead to premature dissociation of hydrolytic products from myosin, affecting the efficiency of chemo-mechanical conversion .
Comparison with Similar Compounds
8-Bromoadenosine-5’-triphosphate is unique among ATP analogues due to its specific substitution at the 8th position. Similar compounds include other 8-substituted ATP analogues such as 8-chloroadenosine-5’-triphosphate and 8-iodoadenosine-5’-triphosphate . These analogues also exhibit altered syn/anti ratios and are used in similar receptor mapping and biochemical studies .
Properties
Molecular Formula |
C10H15BrN5NaO13P3 |
---|---|
Molecular Weight |
609.07 g/mol |
InChI |
InChI=1S/C10H15BrN5O13P3.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21); |
InChI Key |
ZKMCUMNNTIIFSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Na] |
Origin of Product |
United States |
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